molecular formula C15H19F2NO4 B12284175 3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid

3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid

Cat. No.: B12284175
M. Wt: 315.31 g/mol
InChI Key: MYSAHHIMTVWCMM-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Butyric Acid Backbone: The protected amino compound is then subjected to a series of reactions to introduce the butyric acid moiety. This often involves alkylation reactions using appropriate alkyl halides.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a suitable difluorophenyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the difluorophenyl position.

Scientific Research Applications

3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the difluorophenyl group, making it less reactive in certain substitution reactions.

    3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid: Contains chlorine atoms instead of fluorine, leading to different reactivity and properties.

Uniqueness

3-(Boc-amino)-4-(2,6-difluorophenyl)butyric Acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

4-(2,6-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-9(8-13(19)20)7-10-11(16)5-4-6-12(10)17/h4-6,9H,7-8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

MYSAHHIMTVWCMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)CC(=O)O

Origin of Product

United States

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